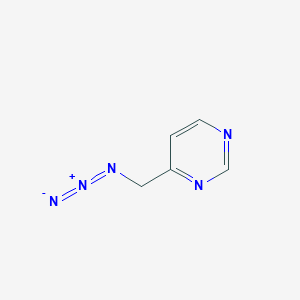
(2,2-Difluorocycloheptyl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Difluorocycloheptyl)methanaminehydrochloride is a chemical compound with the molecular formula C8H15F2N·HCl. It is a derivative of cycloheptane, where two hydrogen atoms on the cycloheptyl ring are replaced by fluorine atoms, and the methanamine group is attached to the ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocycloheptyl)methanaminehydrochloride typically involves the following steps:
Fluorination: The starting material, cycloheptane, undergoes a fluorination reaction to introduce the two fluorine atoms at the 2,2-positions. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Amination: The fluorinated cycloheptane is then subjected to an amination reaction to introduce the methanamine group. This can be done using reagents like ammonia or primary amines in the presence of a catalyst.
Hydrochloride Formation: The final step involves converting the free base (2,2-Difluorocycloheptyl)methanamine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Fluorination: Using large-scale fluorination reactors to introduce fluorine atoms.
Continuous Amination: Employing continuous flow reactors for the amination step to ensure consistent product quality.
Salt Formation and Purification: Converting the product to its hydrochloride salt and purifying it through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorocycloheptyl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkoxylated derivatives.
Scientific Research Applications
(2,2-Difluorocycloheptyl)methanaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,2-Difluorocycloheptyl)methanaminehydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The methanamine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Difluorocyclohexyl)methanaminehydrochloride
- (2,2-Difluorocyclopentyl)methanaminehydrochloride
- (2,2-Difluorocyclooctyl)methanaminehydrochloride
Uniqueness
(2,2-Difluorocycloheptyl)methanaminehydrochloride is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered or five-membered ring analogs. This uniqueness can result in distinct reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H16ClF2N |
|---|---|
Molecular Weight |
199.67 g/mol |
IUPAC Name |
(2,2-difluorocycloheptyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H15F2N.ClH/c9-8(10)5-3-1-2-4-7(8)6-11;/h7H,1-6,11H2;1H |
InChI Key |
TZNNJTQKXPCRME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)(F)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(2R,5R)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B13534646.png)

![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13534673.png)






![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B13534713.png)
![Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13534719.png)
![2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine](/img/structure/B13534724.png)

